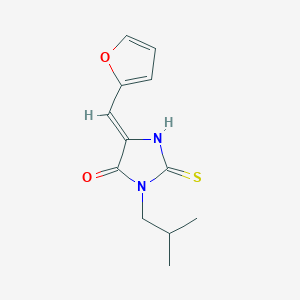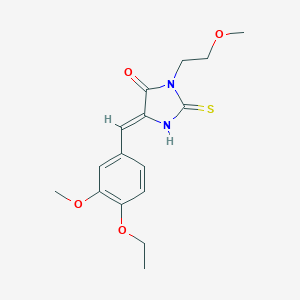
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione, also known as CLP-HI, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These mechanisms contribute to the compound's antioxidant and anti-inflammatory activities, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS production, the modulation of cytokine expression, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione, including the development of novel therapeutic agents based on its structure, the exploration of its potential applications in other scientific fields, such as neurology and immunology, and the investigation of its potential side effects and toxicity in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of various diseases.
Méthodes De Synthèse
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 4-chlorophenylhydrazine with 4-hydroxy-3-iodobenzaldehyde, followed by the addition of imidazolidine-2,4-dione. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
Nom du produit |
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C16H10ClIN2O3 |
Poids moléculaire |
440.62 g/mol |
Nom IUPAC |
(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClIN2O3/c17-10-2-4-11(5-3-10)20-15(22)13(19-16(20)23)8-9-1-6-14(21)12(18)7-9/h1-8,21H,(H,19,23)/b13-8+ |
Clé InChI |
CWIJFNUNFJEYHQ-MDWZMJQESA-N |
SMILES isomérique |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)I)/NC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O)Cl |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)

